5-bromo-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H12BrN3O3S and its molecular weight is 430.28. The purity is usually 95%.
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Scientific Research Applications
Antiviral Applications
Heterocyclic compounds based on furanone derivatives have shown promising activity against the avian influenza virus (H5N1), highlighting their potential as antiviral agents. The synthesis of novel compounds including pyrazole, pyridazinone, oxadiazole, triazole, thiazolidine, and thioxopyrimidine derivatives has been explored. Among these, certain derivatives demonstrated significant antiviral activity against H5N1, indicating the potential for the development of new antiviral drugs (Flefel et al., 2012).
Anti-Inflammatory and Analgesic Applications
Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory properties. The derivatives showed significant activity in models of pain and inflammation, suggesting their potential use in the treatment of conditions requiring pain management and inflammation reduction (Selvam et al., 2012).
Antimicrobial Applications
New heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties have been synthesized and shown promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus. This highlights the potential of these compounds in combating bacterial infections (Sirakanyan et al., 2015).
Anticancer Applications
Pyrazolopyrimidines derivatives have been developed as anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer treatment and inflammation control. The structure-activity relationship (SAR) of these compounds has been studied, providing insights into their mechanism of action and paving the way for the development of novel cancer therapies (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The synthesis of similar compounds involves oxidation of the hydrazine moiety and sequential bromination of the benzene and thiadiazolopyrimidine nuclei . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might affect a broad range of biochemical pathways.
Result of Action
A compound with a similar structure, 2-bromo-7-methyl-5-oxo-5h-1,3,4-thiadiazolo pyrimidine, has been reported to exhibit a broad spectrum of antimicrobial action , suggesting that this compound might have similar effects.
Properties
IUPAC Name |
5-bromo-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3S/c1-10-7-16(23)22-13(9-26-18(22)20-10)11-3-2-4-12(8-11)21-17(24)14-5-6-15(19)25-14/h2-9H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRANGJYWSYPXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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